An In-Depth Technical Guide to 1,3-Cyclohexadiene-1-methanol: Structure, Synthesis, and Reactivity
An In-Depth Technical Guide to 1,3-Cyclohexadiene-1-methanol: Structure, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 1,3-cyclohexadiene-1-methanol, a molecule of interest in synthetic organic chemistry. Due to its specific combination of a conjugated diene system and a primary allylic alcohol, this compound presents unique opportunities for the construction of complex molecular architectures. This document will delve into the intricacies of its chemical structure, plausible synthetic strategies, predicted spectroscopic signature, and characteristic reactivity, with a focus on applications relevant to researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Identity
1,3-Cyclohexadiene-1-methanol, systematically named (1,3-cyclohexadien-1-yl)methanol, is an organic compound that features a six-membered ring containing two conjugated double bonds, with a hydroxymethyl group attached to one of the sp2-hybridized carbon atoms of the diene system.
While the unsubstituted parent compound is not extensively documented in major chemical databases, substituted analogs such as 4,6,6-trimethyl-1,3-cyclohexadiene-1-methanol are known, confirming the viability of this structural motif.[1] The core structure dictates its chemical behavior, combining the reactivity of a conjugated diene with that of a primary allylic alcohol.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source |
| IUPAC Name | (1,3-Cyclohexadien-1-yl)methanol | - |
| Molecular Formula | C₇H₁₀O | - |
| Molecular Weight | 110.15 g/mol | - |
| SMILES | C1(C=CC=CC1)CO | - |
| Predicted LogP | 1.3 | Predicted |
| Predicted Boiling Point | Approx. 180-190 °C | Predicted |
| Predicted Polar Surface Area | 20.23 Ų | Predicted |
The presence of the conjugated π-system and the allylic hydroxyl group are the key determinants of the molecule's reactivity, making it a versatile building block in organic synthesis.
Plausible Synthetic Methodologies
The synthesis of 1,3-cyclohexadiene-1-methanol can be approached through several strategic disconnections. The most logical and experimentally feasible routes would likely involve the modification of a pre-formed 1,3-cyclohexadiene ring or the construction of the ring system from acyclic precursors.
Reduction of 1,3-Cyclohexadiene-1-carboxaldehyde
A highly plausible and common strategy for the synthesis of primary alcohols is the reduction of the corresponding aldehyde. 1,3-Cyclohexadiene-1-carboxaldehyde and its derivatives are known compounds, and their synthesis and reactions have been reviewed.[2]
Experimental Protocol: A Proposed Synthesis
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Aldehyde Synthesis: 1,3-Cyclohexadiene-1-carboxaldehyde can be synthesized via a Diels-Alder reaction followed by an elimination step, or through the self-condensation of α,β-unsaturated aldehydes.[2]
-
Reduction Step:
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To a solution of 1,3-cyclohexadiene-1-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-cyclohexadiene-1-methanol.
-
Purify the crude product by column chromatography on silica gel.
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Causality of Experimental Choices:
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Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups, such as the double bonds in the diene system.
-
Low temperature at the start of the reaction helps to control the initial exothermic reaction.
-
Methanol or ethanol are suitable solvents as they are protic and can participate in the reaction mechanism while also being good solvents for the starting material and the reducing agent.
Caption: Proposed synthesis via reduction of the corresponding aldehyde.
Grignard Reaction with a Suitable Precursor
An alternative approach involves the use of a Grignard reagent to introduce the hydroxymethyl group. This would require a suitable electrophilic precursor containing the 1,3-cyclohexadiene moiety.
Predicted Spectroscopic Characteristics
In the absence of direct experimental spectra, the key spectroscopic features of 1,3-cyclohexadiene-1-methanol can be predicted based on the analysis of its functional groups and comparison with related structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ 5.5-6.5 (m, 4H, olefinic protons), δ ~4.0 (s, 2H, -CH₂OH), δ ~2.0-2.5 (m, 4H, allylic protons), δ ~3.5 (br s, 1H, -OH) | Based on known spectra of 1,3-cyclohexadiene and allylic alcohols. The chemical shifts of the olefinic protons will be influenced by the substituent. |
| ¹³C NMR | δ 120-140 (4C, olefinic carbons), δ ~65 (1C, -CH₂OH), δ ~20-30 (2C, allylic carbons) | The sp² carbons of the diene will appear in the typical olefinic region, while the carbon of the hydroxymethyl group will be in the characteristic range for a primary alcohol. |
| IR (Infrared) | ~3300 cm⁻¹ (broad, O-H stretch), ~3020 cm⁻¹ (C-H stretch, sp²), ~2920 cm⁻¹ (C-H stretch, sp³), ~1650 cm⁻¹ (C=C stretch) | The broad O-H stretch is characteristic of an alcohol. The C=C stretch for the conjugated diene will also be a prominent feature. |
| Mass Spec (MS) | M⁺ at m/z = 110. A significant fragment would be the loss of H₂O (m/z = 92) and the loss of the -CH₂OH group (m/z = 79). | The molecular ion peak would be observed, with fragmentation patterns typical for allylic alcohols. |
Chemical Reactivity and Synthetic Applications
The dual functionality of 1,3-cyclohexadiene-1-methanol makes it a valuable intermediate in organic synthesis. Its reactivity is governed by the conjugated diene system and the primary allylic alcohol.
Reactions of the Diene System: Diels-Alder Cycloadditions
The 1,3-cyclohexadiene moiety is a classic diene for [4+2] cycloaddition reactions (Diels-Alder reactions).[3] This allows for the stereocontrolled formation of bicyclic structures, which are common motifs in natural products and pharmaceutical agents.
Caption: Diels-Alder reaction of 1,3-cyclohexadiene-1-methanol.
The presence of the electron-donating hydroxymethyl group can influence the regioselectivity and stereoselectivity of the cycloaddition.
Reactions of the Allylic Alcohol
The primary allylic alcohol functionality can undergo a variety of transformations:
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Oxidation: Oxidation to the corresponding aldehyde (1,3-cyclohexadiene-1-carboxaldehyde) or carboxylic acid can be achieved using a range of oxidizing agents (e.g., PCC, PDC, Swern oxidation).
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Epoxidation: The double bonds can be epoxidized, with the allylic hydroxyl group potentially directing the stereochemistry of the epoxidation, particularly with reagents like m-CPBA or through Sharpless asymmetric epoxidation.[4]
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution reactions.
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Isomerization: Under certain catalytic conditions, allylic alcohols can undergo isomerization.[5]
Potential Applications in Drug Development
The structural motifs accessible from 1,3-cyclohexadiene-1-methanol are of significant interest in medicinal chemistry. The ability to construct complex, three-dimensional bicyclic systems via the Diels-Alder reaction provides a pathway to novel scaffolds for drug discovery. Furthermore, the allylic alcohol allows for further functionalization to introduce pharmacophoric groups.
The 1,3-cyclohexadiene core itself is found in some natural products with biological activity, suggesting that derivatives of 1,3-cyclohexadiene-1-methanol could serve as valuable starting materials for the synthesis of bioactive molecules.[6]
Conclusion
While 1,3-cyclohexadiene-1-methanol is not a widely commercialized or extensively studied compound in its own right, its chemical structure represents a confluence of important functional groups that offer considerable synthetic potential. This guide has outlined its fundamental structural and chemical properties, proposed viable synthetic routes, and predicted its spectroscopic characteristics. The true value of this molecule lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive compounds, making it a topic of interest for researchers in organic synthesis and drug development. Further experimental investigation into its synthesis and reactivity is warranted to fully unlock its potential.
References
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Cyclohexa-1,3-diene - Wikipedia. (n.d.). Retrieved from [Link]
- Jurczak, J., & Gryko, D. (2000). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. The Journal of Organic Chemistry, 65(18), 5689-5694.
- Ignacio, F. M., & Tobal, F. A. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1772.
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PubChem. (n.d.). 4,6,6-Trimethyl-1,3-cyclohexadiene-1-methanol. Retrieved from [Link]
- Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). Molecules, 28(1), 433.
- Highly Selective Supramolecular Catalyzed Allylic Alcohol Isomerization. (2007). Journal of the American Chemical Society, 129(8), 2236-2237.
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